

# Structural Elucidation of (4-Amino-benzenesulfonylamino)-acetic acid: A Technical Guide

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## Compound of Interest

Compound Name: (4-Amino-benzenesulfonylamino)-acetic acid

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## Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **(4-Amino-benzenesulfonylamino)-acetic acid**. The document details the key analytical techniques and expected spectroscopic data for the confirmation of its chemical structure. Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented. While specific experimental data for this compound is not extensively published, this guide synthesizes expected values based on the known characteristics of N-sulfonylated amino acids and related sulfonamide derivatives. This document is intended to serve as a practical resource for researchers involved in the synthesis, characterization, and analysis of similar chemical entities.

## Chemical Structure and Properties

**(4-Amino-benzenesulfonylamino)-acetic acid**, also known by its IUPAC name 2-[(4-aminophenyl)sulfonylamino]acetic acid, is a sulfonamide derivative of the amino acid glycine.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub> S	PubChem[1]
Molecular Weight	230.24 g/mol	PubChem[1]
IUPAC Name	2-[(4-aminophenyl)sulfonylamino]acetic acid	PubChem[1]
CAS Number	5616-30-8	PubChem[1]

## Spectroscopic Data for Structural Elucidation

The structural confirmation of **(4-Amino-benzenesulfonylamino)-acetic acid** relies on a combination of spectroscopic techniques. The following sections detail the expected data from NMR, FT-IR, and Mass Spectrometry.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the amine and sulfonamide protons.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity	Number of Protons	Assignment
~7.5	Doublet	2H	Aromatic (ortho to SO <sub>2</sub> )
~6.6	Doublet	2H	Aromatic (ortho to NH <sub>2</sub> )
~5.8	Broad Singlet	2H	-NH <sub>2</sub>
~4.0	Singlet	2H	-CH <sub>2</sub> -
~8.2	Broad Singlet	1H	-SO <sub>2</sub> NH-
~12.5	Broad Singlet	1H	-COOH

The carbon NMR spectrum provides information on the number of unique carbon environments. PubChem indicates the existence of a <sup>13</sup>C NMR spectrum for this compound.[\[1\]](#) The predicted chemical shifts are tabulated below.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Carbon Assignment
~172	C=O (Carboxylic acid)
~152	Aromatic C-NH <sub>2</sub>
~130	Aromatic C-SO <sub>2</sub>
~129	Aromatic CH (ortho to SO <sub>2</sub> )
~114	Aromatic CH (ortho to NH <sub>2</sub> )
~45	-CH <sub>2</sub> -

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> ) (Predicted)	Intensity	Functional Group Assignment
3400-3200	Strong, Broad	O-H stretch (Carboxylic acid), N-H stretch (Amine and Sulfonamide)
3100-3000	Medium	Aromatic C-H stretch
1710	Strong	C=O stretch (Carboxylic acid)
1600-1450	Medium	Aromatic C=C stretch
1340-1310	Strong	Asymmetric SO <sub>2</sub> stretch
1160-1140	Strong	Symmetric SO <sub>2</sub> stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. PubChem indicates the existence of GC-MS data for this compound.[\[1\]](#)

m/z (Predicted)	Interpretation
230	[M] <sup>+</sup> (Molecular ion)
156	[M - COOH - H] <sup>+</sup>
108	[H <sub>2</sub> N-C <sub>6</sub> H <sub>4</sub> -SO <sub>2</sub> ] <sup>+</sup>
92	[H <sub>2</sub> N-C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the structural elucidation of **(4-Amino-benzenesulfonylamino)-acetic acid**.

## NMR Spectroscopy

### 3.1.1. Sample Preparation

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ , as the compound may have limited solubility in other common NMR solvents).
- Transfer the solution to a 5 mm NMR tube.

### 3.1.2. $^1\text{H}$ NMR Acquisition

- Place the NMR tube in the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the spectrum using a standard single-pulse experiment.
- Process the data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).
- Integrate the signals to determine the relative number of protons.

### 3.1.3. $^{13}\text{C}$ NMR Acquisition

- Use the same sample prepared for  $^1\text{H}$  NMR.
- Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).<sup>[2]</sup>
- Set an appropriate number of scans to achieve a good signal-to-noise ratio, which may be significantly higher than for  $^1\text{H}$  NMR due to the low natural abundance of  $^{13}\text{C}$ .<sup>[2]</sup>
- Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## FT-IR Spectroscopy (KBr Pellet Method)

- Grind a small amount (1-2 mg) of the solid sample with an agate mortar and pestle.
- Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

- Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
- Acquire a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (GC-MS with Derivatization)

Due to the low volatility of the amino acid derivative, a derivatization step is typically required for GC-MS analysis.

### 3.3.1. Derivatization

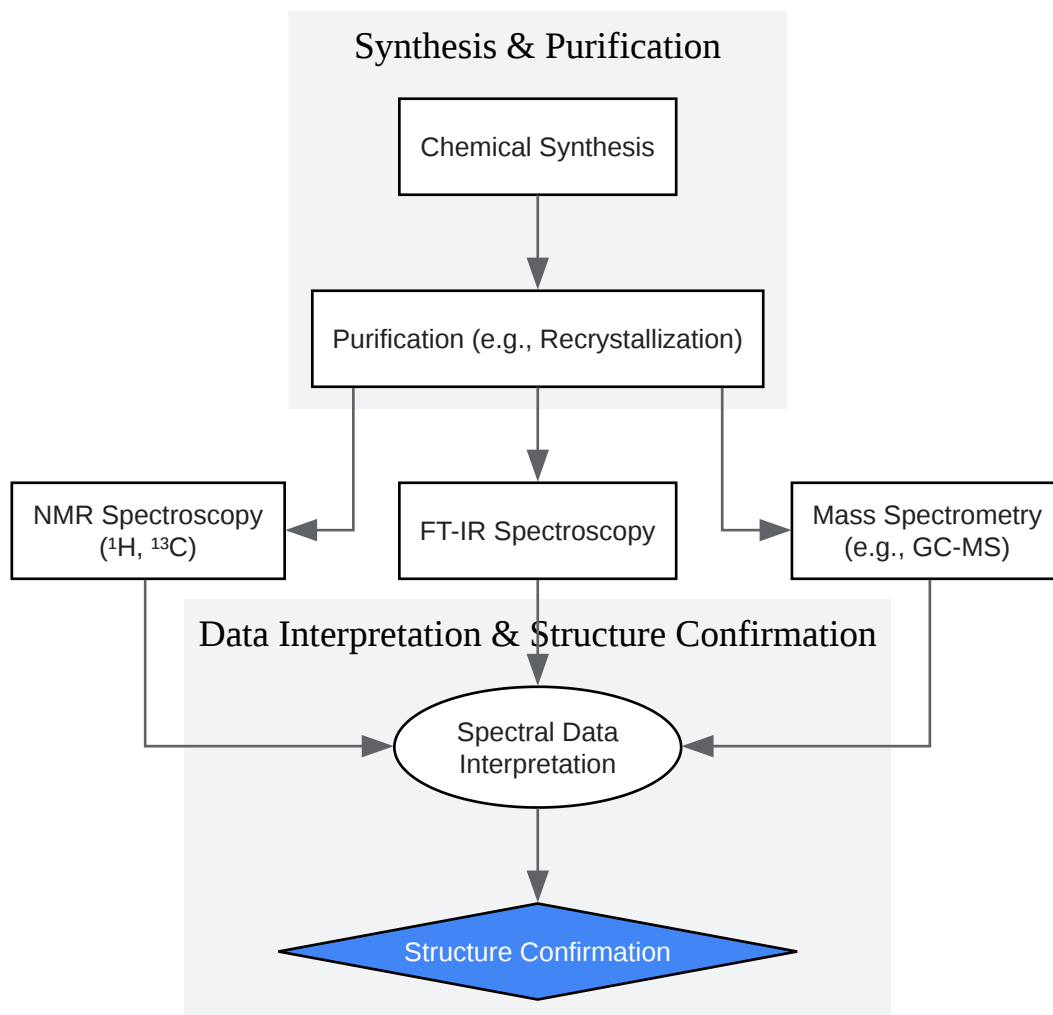
- Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).
- Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the acidic protons (carboxylic acid, amine, and sulfonamide) to their trimethylsilyl (TMS) ethers and esters.
- Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete reaction.

### 3.3.2. GC-MS Analysis

- Inject an aliquot of the derivatized sample into the GC-MS system.
- Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
- Employ a temperature program to separate the components of the sample.
- The mass spectrometer is typically operated in electron ionization (EI) mode.
- Acquire mass spectra over a suitable mass range (e.g.,  $m/z$  50-500).

## Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a novel compound like **(4-Amino-benzenesulfonylamino)-acetic acid**.



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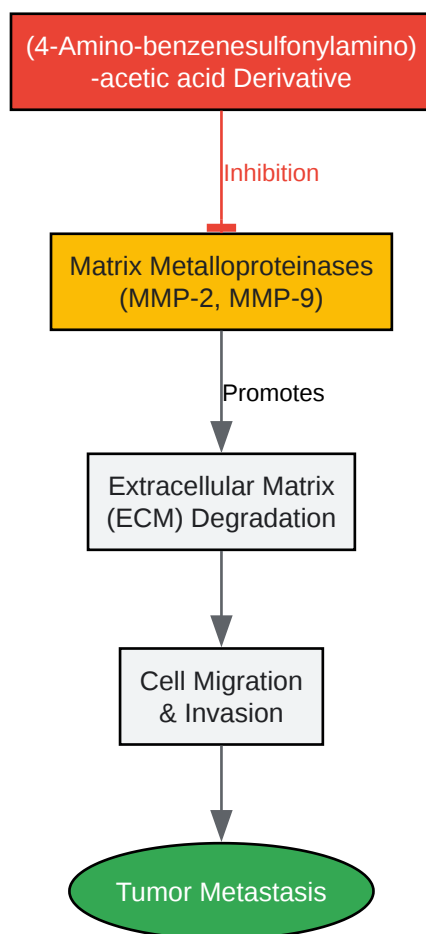
Caption: Workflow for the structural elucidation of **(4-Amino-benzenesulfonylamino)-acetic acid**.

## Potential Biological Significance

While specific biological activities for **(4-Amino-benzenesulfonylamino)-acetic acid** are not widely reported, the broader class of N-sulfonylamino acid derivatives has been investigated for various pharmacological properties. Notably, some have been identified as potent and selective inhibitors of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which

are involved in cancer progression and metastasis.[3] The general biological activities of sulfonamides are diverse, including antibacterial, anti-inflammatory, and anticancer effects.[2]

The diagram below illustrates a conceptual signaling pathway where a hypothetical N-sulfonylamino acid derivative inhibits MMPs, thereby affecting downstream processes like cell migration and invasion.



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- To cite this document: BenchChem. [Structural Elucidation of (4-Amino-benzenesulfonylamino)-acetic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112778#structural-elucidation-of-4-amino-benzenesulfonylamino-acetic-acid]

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